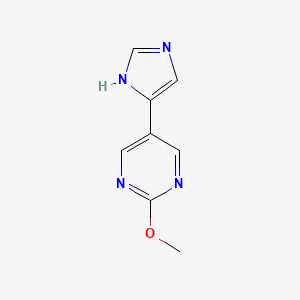
4,6-Dimethylpyrimidine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethylpyrimidine-2,5-diamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2,5-diamine typically involves the condensation of malonic acid derivatives with guanidine in the presence of sodium ethoxide. The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity.
化学反応の分析
Types of Reactions: 4,6-Dimethylpyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
科学的研究の応用
4,6-Dimethylpyrimidine-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of materials with specific optical and electronic properties
作用機序
The exact mechanism of action of 4,6-Dimethylpyrimidine-2,5-diamine is not fully elucidated. it is known to interact with various molecular targets and pathways. For instance, some derivatives of this compound inhibit the replication of viruses by preventing the maturation of viral particles . The compound’s interaction with enzymes and receptors in biological systems is a subject of ongoing research.
類似化合物との比較
2-Amino-4,6-dimethylpyrimidine: Shares a similar structure but differs in the position of amino groups.
2,4-Diamino-6-methylpyrimidine: Another derivative with different substitution patterns.
2-Amino-4,6-dihydroxypyrimidine: Known for its distinct hydroxyl groups at positions 4 and 6.
Uniqueness: 4,6-Dimethylpyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
4,6-dimethylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)4(2)10-6(8)9-3/h7H2,1-2H3,(H2,8,9,10) |
InChIキー |
TZWRESAICGKZAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)

![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)






